molecular formula C20H22ClN3O2 B240349 N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide

N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide

Cat. No. B240349
M. Wt: 371.9 g/mol
InChI Key: FZTBOIRRJNFUMB-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide, also known as CPMPB, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neurology, this compound has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. In immunology, this compound has been studied for its potential to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in cellular signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling and regulation. This compound has also been shown to bind to and activate peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in the regulation of metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress and inflammation, and the modulation of the immune response. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide in lab experiments is its ability to selectively inhibit specific enzymes and receptors, making it a useful tool for studying cellular signaling pathways. However, one limitation of using this compound is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide, including further studies on its mechanism of action, its potential applications in cancer therapy, neuroprotection, and immunomodulation, and the development of more selective and less toxic analogs. Additionally, further studies are needed to determine the optimal dosages and administration routes for this compound in different experimental settings.

Synthesis Methods

N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenylhydrazine with 4-oxo-4-(2-phenylpropylideneamino)butyric acid, followed by the addition of acetic anhydride. Another method involves the reaction of 4-chloro-2-methylphenylhydrazine with 4-oxo-4-(2-phenylpropylideneamino)butyric acid methyl ester, followed by the addition of acetic anhydride.

properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N//'-[(E)-1-phenylpropylideneamino]butanediamide

InChI

InChI=1S/C20H22ClN3O2/c1-3-17(15-7-5-4-6-8-15)23-24-20(26)12-11-19(25)22-18-10-9-16(21)13-14(18)2/h4-10,13H,3,11-12H2,1-2H3,(H,22,25)(H,24,26)/b23-17+

InChI Key

FZTBOIRRJNFUMB-HAVVHWLPSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C)/C2=CC=CC=C2

SMILES

CCC(=NNC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C)C2=CC=CC=C2

Canonical SMILES

CCC(=NNC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C)C2=CC=CC=C2

Origin of Product

United States

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